

Leritrelvir's Interaction with SARS-CoV-2 Main Protease: A Technical Deep Dive

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Compound of Interest

Compound Name: *Leritrelvir*

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GUANGZHOU, China – November 19, 2025 – This technical guide provides an in-depth analysis of the target binding and enzyme inhibition kinetics of **leritrelvir** (also known as RAY1216), a potent, orally active inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Developed by Guangdong Raynovent Biotech Co., Ltd., **leritrelvir** has demonstrated significant antiviral activity against various SARS-CoV-2 variants and has been approved for COVID-19 treatment in China.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of **leritrelvir**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Mechanism: Covalent Inhibition of a Key Viral Enzyme

Leritrelvir is a peptidomimetic inhibitor featuring an α -ketoamide warhead that specifically targets the catalytic dyad of the SARS-CoV-2 Mpro.[2][3] The Mpro is a cysteine protease crucial for the cleavage of viral polyproteins, a process essential for viral replication.[4]

Leritrelvir acts as a slow-tight binding inhibitor, forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[3][5] This covalent modification effectively inactivates the enzyme, thereby halting viral replication.[3]

The interaction between **leritrelvir** and Mpro is characterized by a two-step mechanism: an initial reversible binding to form an enzyme-inhibitor complex, followed by the formation of a stable covalent bond.^[6] This mechanism contributes to its prolonged inhibitory effect.

Quantitative Analysis of Leritrelvir's Efficacy

The potency and binding characteristics of **leritrelvir** have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity and binding kinetics.

Parameter	Value	Description
Ki	8.6 nM	The inhibition constant, indicating the binding affinity of leritrelvir to the SARS-CoV-2 Mpro. ^{[3][5]}
Drug-Target Residence Time	104 min	The duration for which leritrelvir remains bound to the Mpro, indicating a prolonged inhibitory effect. ^{[3][5]}
IC50 (Vero cells)	36 nM	The half-maximal inhibitory concentration against the SARS-CoV-2 βCoV/KOR/KCDC03/2020 strain in Vero cells. ^[7]
EC90 (Vero cells)	92 nM	The 90% effective concentration against the SARS-CoV-2 βCoV/KOR/KCDC03/2020 strain in Vero cells. ^[7]

SARS-CoV-2 Variant	EC90 (nM)
Wild-type	228
Alpha	351
Beta	688
Delta	254
Omicron BA.1	208
Omicron BA.5	363
Omicron XBB.1.9	415

Table 2: **Leritreivir**'s 90% maximal effective concentration (EC90) against various SARS-CoV-2 variants in in-vitro pharmacological analyses.^[7]

Experimental Protocols

This section details the methodologies employed in the key experiments to determine the binding and inhibitory characteristics of **leritreivir**.

Mpro Enzymatic Activity Assay (FRET-based)

A fluorescence resonance energy transfer (FRET) assay is a standard method to measure the activity of Mpro and the inhibitory effects of compounds like **leritreivir**.

Materials:

- Recombinant SARS-CoV-2 Mpro
- FRET substrate (e.g., a quenched peptide containing the Mpro cleavage site)
- Assay buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0)^[8]
- **Leritreivir** (or other test inhibitors) dissolved in DMSO
- 384-well black, flat-bottom assay plates

- Fluorescence plate reader

Protocol:

- Reagent Preparation:
 - Reconstitute lyophilized Mpro in assay buffer to a stock concentration (e.g., 1 mg/mL) and store in aliquots at -80°C. Dilute to the final working concentration in assay buffer before use.[\[2\]](#)
 - Dissolve the FRET substrate in DMSO to create a stock solution (e.g., 10 mM) and store at -20°C, protected from light. Dilute to the final working concentration in assay buffer.[\[2\]](#)
 - Prepare a serial dilution of **leritrelvir** in DMSO.
- Assay Procedure:
 - Dispense a small volume (e.g., 1 µL) of the serially diluted **leritrelvir** or DMSO (for controls) into the wells of the 384-well plate.[\[2\]](#)
 - Add the Mpro solution to each well, except for the no-enzyme control wells.[\[2\]](#)
 - Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[\[2\]](#)
 - Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.[\[2\]](#)
- Data Acquisition and Analysis:
 - Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes).[\[2\]](#)
 - Calculate the initial velocity of the reaction for each well from the linear portion of the fluorescence versus time plot.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay

This assay determines the efficacy of **leritrelvir** in inhibiting viral replication in a cellular context.

Materials:

- Vero E6 cells (or other susceptible cell lines)
- SARS-CoV-2 virus stock (wild-type or variants of concern)
- Cell culture medium (e.g., DMEM supplemented with FBS)
- **Leritrelvir**
- Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral load (e.g., RT-qPCR)

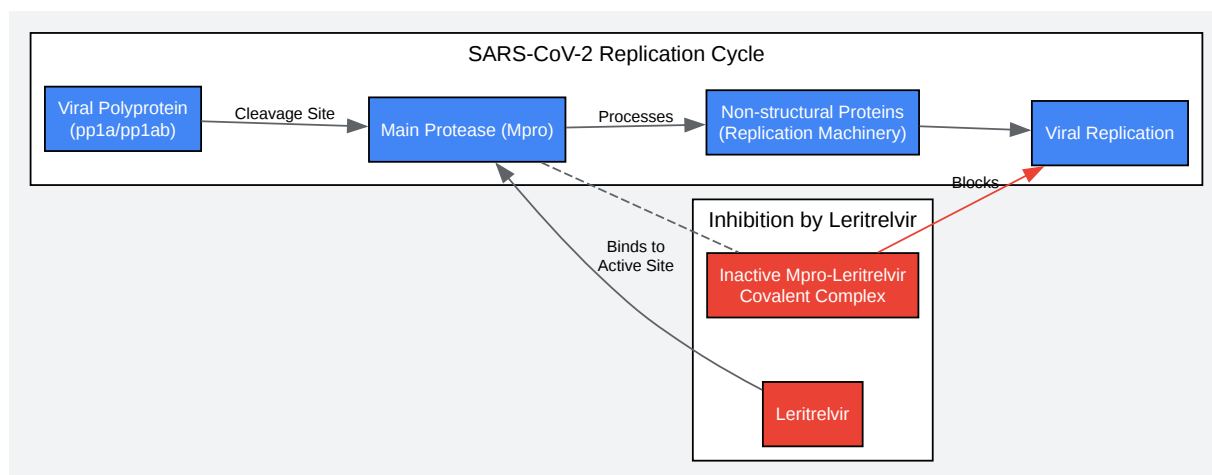
Protocol:

- Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.
- Compound Treatment: Prepare serial dilutions of **leritrelvir** in the cell culture medium and add them to the cells.
- Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for viral replication.^[3]
- Quantification of Antiviral Activity:
 - Cytopathic Effect (CPE) Reduction Assay: Visually assess the reduction in virus-induced cell death in the presence of the inhibitor.
 - Cell Viability Assay: Measure cell viability using a reagent like CellTiter-Glo to quantify the protective effect of the inhibitor.

- Viral Load Quantification: Measure the viral RNA levels in the supernatant using RT-qPCR to determine the reduction in viral replication.
- Data Analysis: Calculate the EC50 (half-maximal effective concentration) by plotting the percentage of viral inhibition against the logarithm of the drug concentration.

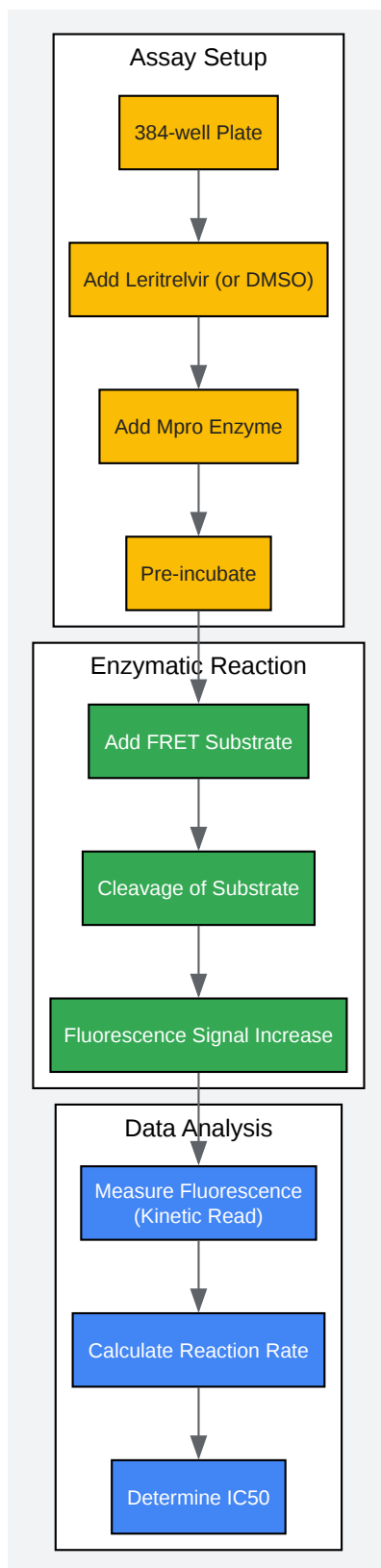
Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.



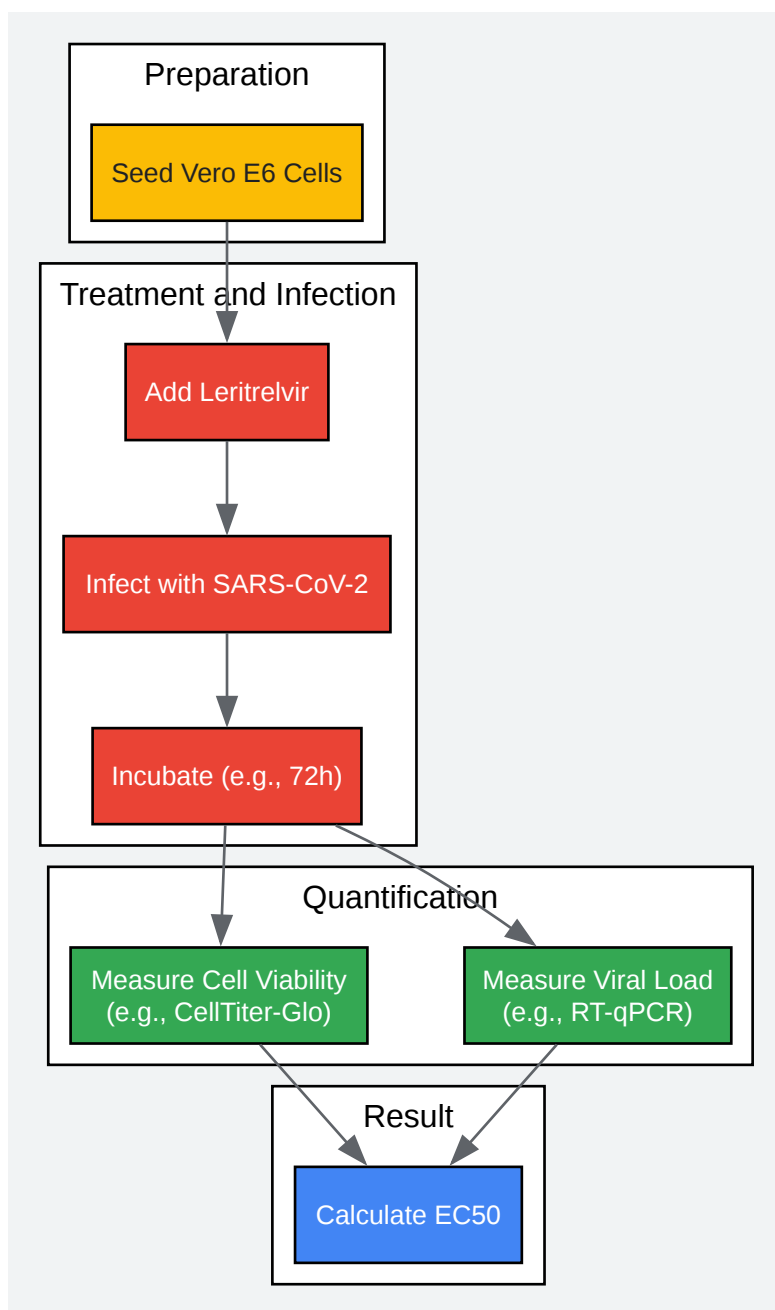
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Diagram 1: Leritrelvir's mechanism of action in inhibiting SARS-CoV-2 replication.



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Diagram 2: Workflow of the FRET-based Mpro inhibition assay.



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Diagram 3: Workflow of the cell-based antiviral activity assay.

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